3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide typically involves multiple steps, including the preparation of intermediate compounds. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with an alkyl halide.
Oxidation: The final step often involves the oxidation of the compound to introduce the 1-oxide group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology
In biological research, it may be studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.
Industry
In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyrrolidinecarboxamide derivatives
- Phenoxy-substituted compounds
- Tetramethyl-substituted compounds
Uniqueness
The uniqueness of 3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide lies in its specific combination of functional groups and its potential applications in various fields. Its structure may confer unique chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
102132-46-7 |
---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-yl]-2,2,5,5-tetramethyl-1-oxidopyrrolidin-1-ium-3-carboxamide |
InChI |
InChI=1S/C20H32N2O3/c1-13-9-8-10-14(2)17(13)25-12-15(3)21-18(23)16-11-19(4,5)22(24)20(16,6)7/h8-10,15-16,22H,11-12H2,1-7H3,(H,21,23) |
InChI Key |
MCUWRZUGPUZDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C2CC([NH+](C2(C)C)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.